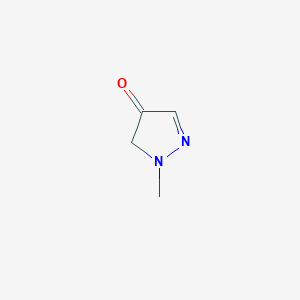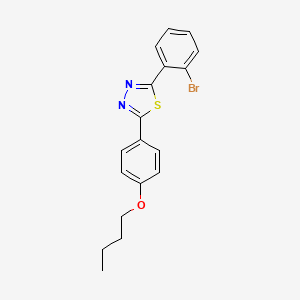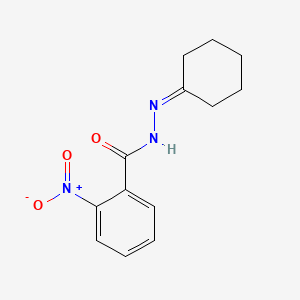
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its unique structure, which includes a hydroxyl group at position 4 and a methyl group at position 2, forming an inner salt. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their ability to exhibit tautomerism and participate in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring. The hydroxyl and methyl groups are introduced through subsequent functionalization reactions. Industrial production methods often employ catalyst-free, one-pot synthesis techniques to enhance efficiency and yield .
Analyse Chemischer Reaktionen
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Wissenschaftliche Forschungsanwendungen
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Pyrazole derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is utilized in the development of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo tautomerism also plays a role in its reactivity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt can be compared with other pyrazole derivatives such as:
1H-Pyrazole: Lacks the hydroxyl and methyl groups, making it less versatile in certain reactions.
3,5-Dimethylpyrazole: Contains two methyl groups but lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
4-Hydroxy-3-methylpyrazole: Similar structure but different substitution pattern, leading to distinct reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
57707-21-8 |
|---|---|
Molekularformel |
C4H6N2O |
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
2-methyl-3H-pyrazol-4-one |
InChI |
InChI=1S/C4H6N2O/c1-6-3-4(7)2-5-6/h2H,3H2,1H3 |
InChI-Schlüssel |
RYSZZSBHHWLGHU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 4-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate](/img/structure/B12448352.png)
![N-(2,5-dichlorophenyl)-2-[[6-[(4-methylphenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B12448354.png)
![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12448365.png)
![3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12448378.png)





![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12448406.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)

![2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12448438.png)

